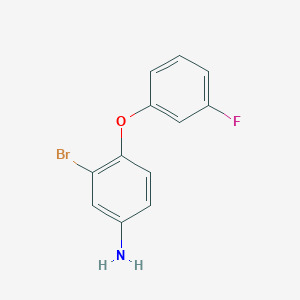

3-Bromo-4-(3-fluorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFGGBXVGHNBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250486-42-0 | |

| Record name | 3-bromo-4-(3-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Bromo 4 3 Fluorophenoxy Aniline

Precursor Synthesis and Halogenation Strategies for Brominated Anilines

The initial and critical phase in synthesizing 3-Bromo-4-(3-fluorophenoxy)aniline involves the preparation of a brominated aniline (B41778) precursor. This process requires precise control over halogenation to achieve the desired isomer.

Regioselective Bromination of Fluorinated Anilines

The regioselectivity of electrophilic aromatic bromination is a pivotal aspect of synthesizing the target precursor. The directing effects of the amino and fluoro groups on the aniline ring guide the position of the incoming bromine atom. In the case of fluorinated anilines, the amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. Achieving the desired 3-bromo substitution pattern on a fluorinated aniline requires careful consideration of the starting materials and reaction conditions to overcome competing isomeric products. nih.govmdpi.com

A practical method for the regioselective bromination of anilines involves using copper-catalyzed oxidative bromination. sci-hub.se This approach utilizes readily available reagents like sodium bromide and sodium persulfate in the presence of a catalytic amount of copper sulfate (B86663) pentahydrate. sci-hub.se This method has been shown to be effective for a variety of anilines, offering good yields and regioselectivity under mild conditions. sci-hub.se Another approach involves a one-pot reaction where the aniline is first treated with n-butyllithium and then trimethyltin (B158744) chloride to form a tin amide in situ. Subsequent reaction with bromine leads to the para-brominated aniline with high selectivity. nih.gov

The table below summarizes a study on the copper-catalyzed oxidative bromination of 2-nitroaniline, demonstrating the effect of reagent stoichiometry on the yield of the desired 4-bromo-2-nitroaniline.

Table 1: Copper-Catalyzed Oxidative Bromination of 2-Nitroaniline sci-hub.se

| Entry | NaBr (equiv.) | Na2S2O8 (equiv.) | CuSO4·5H2O (mol%) | Yield of 2a (%) | 2a/3a Ratio |

| 1 | 1.2 | 1.2 | 25 | 36 | 94:6 |

| 2 | 1.8 | 1.4 | 25 | 80 | >99:1 |

| 3 | 2.0 | 1.6 | 25 | 77 | >99:1 |

2a = 4-bromo-2-nitroaniline, 3a = 4,6-dibromo-2-nitroaniline

Utilization of N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for electrophilic bromination of aromatic compounds, including anilines. organic-chemistry.orgmasterorganicchemistry.com It serves as a source of electrophilic bromine and offers advantages over using liquid bromine, which can be hazardous to handle. masterorganicchemistry.comacs.org The reaction with NBS is often carried out in a suitable solvent, and the regioselectivity can be influenced by the solvent and other reaction parameters. missouri.edu For instance, using dimethylformamide (DMF) as a solvent can lead to high para-selectivity in the bromination of reactive aromatic compounds. missouri.edu

Solid-state bromination of substituted anilines and phenols using NBS has also been explored, yielding exclusively nuclear brominated products. rsc.org The reactivity in the solid state is dependent on factors such as reaction time, temperature, and the nature of the substituents on the aromatic ring. rsc.org

A general procedure for the bromination of substituted anilines using NBS involves dissolving the aniline in DMF and adding a solution of NBS in DMF dropwise. The reaction is typically stirred at room temperature for a few hours. chemicalbook.com

Green Chemistry Approaches to Aromatic Bromination

In recent years, there has been a significant push towards developing more environmentally friendly methods for aromatic bromination. acs.org These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents. acs.orgdigitellinc.com One such method involves the in-situ generation of bromine from a mixture of sodium hypochlorite (B82951) and sodium bromide in an acidic solution. acs.org This avoids the direct handling of liquid bromine. acs.org

Another green approach utilizes a recyclable CaBr₂–Br₂ system in water for the bromination of various aromatic compounds, including aniline derivatives. rsc.org This method is efficient, proceeds at room temperature without the need for metal catalysts, and allows for the recycling of the brominating reagent. rsc.org Furthermore, the development of bromination reactions in aqueous media using reagents like N-bromosuccinimide with a catalytic amount of mandelic acid represents a greener alternative to traditional methods that often employ hazardous solvents. digitellinc.com

Phenoxyaniline Linkage Formation via Cross-Coupling Methodologies

The formation of the ether linkage between the brominated aniline and 3-fluorophenol (B1196323) is a crucial step in the synthesis of this compound. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com While primarily used for synthesizing aryl amines from aryl halides and amines, variations of this methodology can be adapted for the formation of aryl ethers. organic-chemistry.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.comyoutube.com The choice of ligand is critical for the success of the reaction and can influence the reaction's scope and efficiency. youtube.com Bulky, electron-rich phosphine ligands are often employed to enhance the catalytic activity. youtube.com

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine (or alcohol in the case of ether synthesis), deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orgyoutube.com

Copper-Catalyzed Ullmann-Type Condensation Reactions

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgsynarchive.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. mdpi.com These improved methods often utilize soluble copper catalysts with various ligands. wikipedia.org

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide in a metathesis-like reaction to form the diaryl ether and a copper(I) halide. wikipedia.org The reaction is a cornerstone in the synthesis of diaryl ethers and related compounds. organic-chemistry.orgresearchgate.net

The table below provides a general comparison of the two cross-coupling methodologies.

Table 2: Comparison of Buchwald-Hartwig and Ullmann-Type Reactions for C-O Bond Formation

| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination (Adapted for Ether Synthesis) | Copper-Catalyzed Ullmann-Type Condensation |

| Catalyst | Palladium complexes with phosphine ligands numberanalytics.comyoutube.com | Copper salts or copper powder, often with ligands wikipedia.orgmdpi.com |

| Reaction Conditions | Generally milder temperatures libretexts.org | Traditionally high temperatures, though modern methods allow for milder conditions wikipedia.org |

| Substrate Scope | Broad, with high functional group tolerance wikipedia.org | Can be limited by substrate reactivity, though improving with new catalysts wikipedia.org |

| Ligand Importance | Crucial for catalytic activity and selectivity youtube.com | Increasingly important for improving reaction efficiency and scope mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Ether Formation

The formation of the diaryl ether linkage in this compound is often achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is a cornerstone of modern organic synthesis for constructing C-O bonds. In a typical SNAr approach to this specific molecule, an activated aryl halide reacts with a phenoxide. The traditional Ullmann condensation, a copper-catalyzed reaction, represents an early example of this type of transformation. beilstein-journals.orgwikipedia.org However, classical Ullmann conditions often necessitate harsh reaction environments, including high temperatures (around 200°C) and stoichiometric amounts of copper. beilstein-journals.org

Modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods often employ copper(I) salts, such as copper(I) oxide or copper(I) iodide, in the presence of a ligand and a base. organic-chemistry.org The use of ligands can significantly accelerate the reaction rate, allowing for lower temperatures and reduced catalyst loading. beilstein-journals.orgorganic-chemistry.org For instance, the coupling of aryl bromides or iodides with phenols can be effectively carried out in the presence of catalytic copper(I) oxide and cesium carbonate in a solvent like acetonitrile (B52724). organic-chemistry.org The choice of ligand is crucial, with various N,N- and N,O-chelating ligands showing efficacy in promoting the coupling. beilstein-journals.org

Table 1: Illustrative Conditions for SNAr-type Diaryl Ether Synthesis

| Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Copper Powder | - | High-boiling polar solvents (e.g., NMP, nitrobenzene) | >200°C | Traditional Ullmann conditions; often requires stoichiometric copper. wikipedia.org |

| Copper(I) oxide/Ligand | Cs2CO3 | Acetonitrile | Milder conditions | Inexpensive ligands can greatly accelerate the reaction. organic-chemistry.org |

| Copper(I) iodide/Diol Ligand | - | - | Mild conditions | Effective for coupling hindered substrates. acs.org |

| Palladium Catalysts | - | - | - | An alternative to copper, though often more expensive. beilstein-journals.org |

This table is for illustrative purposes and specific conditions would be optimized for the synthesis of this compound.

Reductive Amination and Nitro-Reduction Pathways for Aniline Formation

The conversion of a nitro group to an aniline is a fundamental step in the synthesis of this compound. This transformation is typically accomplished through the reduction of a corresponding nitroaromatic precursor.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. rsc.org This technique involves the use of hydrogen gas as the reductant in the presence of a metal catalyst. mdpi.com Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). rsc.orgtandfonline.com The reaction is typically carried out under pressure in a suitable solvent.

A significant advantage of catalytic hydrogenation is its clean reaction profile, often yielding the desired amine in high purity. youtube.com However, a key consideration is the potential for the catalyst to reduce other functional groups within the molecule, such as halogens. youtube.com Careful selection of the catalyst and reaction conditions is therefore crucial to ensure the chemoselectivity of the reduction. For instance, certain platinum-based catalysts have been shown to reduce nitro groups without causing dehalogenation. tandfonline.com The presence of additives, such as vanadium compounds, can also prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates and improve product purity. google.com

Table 2: Common Catalysts for Nitro Group Reduction

| Catalyst | Hydrogen Source | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | H2 gas | Highly efficient and common. rsc.org |

| Platinum on Carbon (Pt/C) | H2 gas, Ammonium (B1175870) formate, or Formic acid | Can offer selectivity in the presence of halogens. tandfonline.com |

| Nickel-based catalysts (e.g., Raney Nickel) | H2 gas | A common and effective catalyst for various reductions. rasayanjournal.co.in |

| Iron-based catalysts | Formic acid | A non-noble metal alternative. organic-chemistry.org |

This table provides a general overview of catalysts and is not exhaustive.

In addition to catalytic hydrogenation, chemical reduction methods offer a valuable alternative for converting nitroarenes to anilines. One of the most established reagents for this purpose is tin(II) chloride (SnCl₂), typically used in the presence of a strong acid like hydrochloric acid. acsgcipr.orgresearchgate.net This method is known for its high chemoselectivity, often leaving other reducible functional groups intact. stackexchange.com The reaction mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group. stackexchange.com While effective, a drawback of using SnCl₂ is the generation of tin-based byproducts, which can sometimes complicate product purification. acsgcipr.org

Hydrazine hydrate (B1144303) is another reducing agent that can be employed, often in the presence of a catalyst. mdpi.com The choice between different reducing agents often depends on the specific substrate and the presence of other functional groups in the molecule. researchgate.net

Table 3: Common Chemical Reductants for Nitroarenes

| Reductant | Conditions | Notes |

|---|---|---|

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) | Highly chemoselective. stackexchange.comcommonorganicchemistry.com |

| Hydrazine Hydrate | Catalytic | An alternative to metal-based reductions. mdpi.com |

| Iron Powder | Acidic (e.g., HCl, Acetic Acid) | A cost-effective metal reductant. youtube.comresearchgate.net |

| Sodium Dithionite | - | Can be used if other methods are not suitable. researchgate.net |

This table presents common chemical reductants and their general applications.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates, aiming to create more environmentally benign and efficient processes. worldpharmatoday.comblazingprojects.com

Solvents constitute a significant portion of the waste generated in pharmaceutical manufacturing. jk-sci.com Therefore, the careful selection of solvents is a critical aspect of green chemistry. rsc.org The goal is to replace hazardous solvents with greener alternatives that are less toxic, have a lower environmental impact, and can be easily recycled. nih.govwhiterose.ac.uk For instance, there is a push to move away from chlorinated solvents and dipolar aprotic solvents like DMF and NMP towards more benign options such as certain alcohols and esters. whiterose.ac.ukubc.ca

Waste minimization strategies also involve designing synthetic routes that are more "atom-economical," meaning that a higher proportion of the atoms from the reactants are incorporated into the final product. jk-sci.com This can be achieved through the use of catalytic reactions and by designing "one-pot" or "telescoped" syntheses where multiple reaction steps are performed in the same vessel without isolating intermediates, thereby reducing solvent usage and waste. nih.govacs.org

The development of new and more efficient catalysts is a key driver for improving the atom economy of chemical syntheses. jk-sci.comnumberanalytics.com Catalysts play a crucial role by enabling reactions to proceed with higher selectivity and under milder conditions, which reduces energy consumption and waste. numberanalytics.com In the context of synthesizing this compound, this includes the development of more active catalysts for both the SNAr and nitro-reduction steps.

For aryl ether synthesis, research continues into developing more robust and active copper and palladium catalysts that can function at lower loadings and with a broader substrate scope. beilstein-journals.org For the reduction of nitroarenes, the development of non-noble metal catalysts, such as those based on iron or cobalt, is an active area of research, offering a more sustainable alternative to precious metal catalysts like palladium and platinum. rsc.orgrasayanjournal.co.in The ultimate aim is to create catalytic systems that are not only highly efficient but also recyclable and reusable, further minimizing the environmental footprint of the synthesis. numberanalytics.comlabmanager.com

Process Intensification and Scale-Up Methodologies for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification and robust scale-up methodologies. These strategies aim to enhance reaction efficiency, improve safety, reduce environmental impact, and ensure economic viability. Key areas of development include the implementation of continuous flow technologies, the use of alternative energy sources, and advanced process control through Process Analytical Technology (PAT).

The synthesis of this compound, a diaryl ether, can be approached through classical methods such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr). While effective at a small scale, traditional batch processing of these reactions often presents challenges when scaled up, including prolonged reaction times, high energy consumption, and potential safety hazards associated with exothermic reactions and the handling of hazardous materials. google.com Process intensification offers solutions to overcome these limitations.

Continuous flow chemistry, particularly utilizing microreactors or tubular reactors, has emerged as a transformative approach for the synthesis of pharmaceutical intermediates. researchgate.netrsc.org These systems offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes at any given time. researchgate.net For the production of this compound, a continuous flow setup would involve the precise pumping of reactant streams—such as a solution of 3-bromo-4-fluoroaniline (B1273062) and 3-fluorophenol with a suitable base and copper catalyst for an Ullmann-type reaction—into a heated reactor coil or microstructured reactor. The product stream would then continuously exit the reactor for downstream processing.

The benefits of such a system are manifold. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling the use of higher temperatures to accelerate reaction rates without the risk of thermal runaways. researchgate.net This can significantly reduce reaction times compared to batch processes. Furthermore, the precise control of residence time ensures consistent product quality and can minimize the formation of impurities.

The scale-up of a continuous process for this compound can be achieved through several strategies, including "numbering-up" (running multiple reactors in parallel) or "scaling-out" (increasing the dimensions of the reactor channels). stolichem.com The choice of strategy depends on the desired production volume and economic considerations. stolichem.com A techno-economic analysis comparing batch and continuous processes often reveals that while the initial capital investment for continuous manufacturing might be notable, the operational savings in terms of energy, solvent usage, and waste reduction can be substantial, particularly for large-scale production. acs.orgnih.gov

The table below illustrates a hypothetical comparison between a traditional batch process and an intensified continuous flow process for the synthesis of this compound, based on typical improvements seen in similar diaryl ether syntheses.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of this compound

| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |

|---|---|---|

| Reaction Time | 12 - 24 hours | 10 - 60 minutes |

| Temperature | 120 - 180 °C | 150 - 220 °C |

| Yield | 75 - 85% | > 95% |

| Process Mass Intensity (PMI) | High (significant solvent use) | Low (reduced solvent volume) |

| Safety Profile | Higher risk of thermal runaway | Inherently safer due to low holdup |

| Scalability | Complex, requires reactor redesign | Simpler, numbering-up or scaling-out |

Process Analytical Technology (PAT) is integral to modern, intensified chemical manufacturing. rsc.org For the continuous production of this compound, in-line spectroscopic tools such as Fourier-transform infrared (FTIR) or near-infrared (NIR) spectroscopy can be employed to monitor the reaction progress in real-time. researchgate.netresearchgate.net These tools provide continuous data on the concentration of reactants, intermediates, and the final product, allowing for immediate adjustments to process parameters like temperature or flow rate to maintain optimal conditions. This real-time control ensures consistent product quality and can significantly reduce the need for offline analytical testing, paving the way for real-time release of the product. researchgate.net

The following table outlines potential PAT tools and their application in a continuous manufacturing setup for this compound.

Table 2: Application of PAT in Continuous Synthesis of this compound

| PAT Tool | Measurement Point | Monitored Parameter | Purpose |

|---|---|---|---|

| In-line FTIR/NIR | Reactor Outlet | Concentration of reactants and product | Real-time reaction monitoring, conversion rate |

| In-line UV-Vis | Downstream of reactor | Product concentration, impurity profile | Monitoring purification efficiency |

| Automated HPLC | Product Stream | Purity, impurity profile | Final product quality control |

In addition to continuous flow, other intensification technologies such as microwave-assisted synthesis could be explored. Microwave heating can dramatically accelerate reaction rates for Ullmann-type couplings, potentially offering a catalyst-free pathway under certain conditions. researchgate.net However, the scalability of microwave reactors for bulk chemical production remains a key consideration.

Chemical Transformations and Derivatization of 3 Bromo 4 3 Fluorophenoxy Aniline

Functional Group Interconversions at the Bromine Position

The carbon-bromine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov This reaction is noted for its mild conditions and the commercial availability of starting materials. nih.govresearchgate.net For bromoanilines, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov For instance, the palladium-catalyzed coupling of bromoanilines with aryl boronic acids proceeds efficiently, even with electron-rich or sterically hindered boronic acids, yielding biaryl anilines in high yields. nih.govresearchgate.net The reaction tolerates a wide range of functional groups, including ketones, alcohols, and various heterocyclic motifs like furan, pyridine, and indole. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, typically yielding products with an E configuration. thieme-connect.de Aryl bromides are common substrates, and the reaction works well with alkenes that have electron-withdrawing substituents, such as acrylates. wikipedia.orgthieme-connect.de The choice of catalyst, ligands like triphenylphosphine, and base is crucial for the reaction's success. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org This palladium-catalyzed reaction, often with a copper co-catalyst, is a fundamental tool for synthesizing alkynyl-substituted aromatic compounds. scirp.orgscirp.org The reaction conditions can be optimized by selecting the appropriate palladium catalyst, ligand, base, and solvent to achieve high yields, even with functionalized alkynes bearing groups like free alcohols. scirp.orgsoton.ac.uk

The following table summarizes typical conditions for these cross-coupling reactions involving aryl bromides.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Product |

| Suzuki | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | Biaryl aniline (B41778) |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ / PPh₃ | Triethylamine or NaOAc | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | Alkynyl aniline |

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, often using carbon monoxide as the carbonyl source. mdpi.com For aryl halides like 3-bromo-4-(3-fluorophenoxy)aniline, this can lead to the formation of amides (aminocarbonylation) or esters (alkoxy/aryloxycarbonylation) when performed in the presence of amines or alcohols/phenols, respectively. mdpi.com These reactions provide a direct route to carboxylic acid derivatives. mdpi.com

Formylation: The direct formylation of an aryl bromide is less common. However, formyl groups can be introduced onto aromatic rings through reactions like the Vilsmeier-Haack reaction, which typically requires an activated aromatic ring and uses reagents like phosphoryl chloride and dimethylformamide (DMF). rsc.org Another approach involves the ortho- and para-formylation of aniline derivatives using a copper catalyst with Selectfluor as a radical initiator and DMSO as the source of the formyl group. frontiersin.org

Modifications and Reactions at the Amino Group

The primary amino group (-NH₂) is a versatile functional handle for a variety of chemical transformations.

Acylation: The amino group of anilines readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in organic synthesis. For example, Friedel-Crafts acylation can be used to introduce acyl groups onto the aromatic ring of N-acylated anilines. nih.gov

Alkylation: The amino group can be alkylated, although direct alkylation can sometimes lead to over-alkylation. More controlled methods, such as reductive amination or specific copper-catalyzed cross-coupling reactions, can be employed to form secondary or tertiary amines. chemrxiv.org

The primary amino group of this compound can react with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govnih.gov This condensation reaction, which involves the formation of an azomethine group (-C=N-), is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, sometimes with an acid catalyst. nih.govnih.gov Schiff bases are important intermediates and have applications in various fields, including coordination chemistry and materials science. nih.govossila.com The formation mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine. nih.gov

Electrophilic Aromatic Substitution on the Phenoxy and Aniline Moieties

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The aniline ring is strongly activated by the amino group, directing incoming electrophiles to the ortho and para positions. However, the position para to the amine is blocked by the phenoxy group. The phenoxy ring is activated by the ether oxygen and deactivated by the fluorine atom.

Visible light-catalyzed reactions have been developed for the perfluoroalkylation of aniline derivatives, where radical intermediates add to the aniline ring. conicet.gov.ar The regioselectivity of these substitutions depends on the reaction conditions and the specific electrophile used. conicet.gov.ar

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. The strategy relies on the presence of a "directing metalation group" (DMG), which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of an additive like tetramethylethylenediamine (TMEDA). This coordination facilitates the deprotonation of a proton at the ortho position to the DMG, forming a lithiated intermediate that can then react with various electrophiles.

In the case of this compound, the primary amine (-NH₂) group is a potential DMG. The lone pair of electrons on the nitrogen can chelate the lithium atom of the organolithium reagent, directing deprotonation to an adjacent carbon. The molecule offers two possible sites for ortho-lithiation relative to the amine group: C-2 and C-6.

Lithiation at C-2: This position is flanked by the directing amino group and the bulky 4-(3-fluorophenoxy) substituent.

Lithiation at C-6: This position is adjacent to the amino group and the bromine atom.

The inherent acidity of the aromatic protons, steric hindrance, and the electronic effects of the substituents all influence the regioselectivity of the lithiation. The ether oxygen in the phenoxy group can also exhibit a directing effect, although it is generally weaker than that of an amino group.

Following the generation of the aryllithium intermediate, a wide array of electrophiles can be introduced to create new carbon-carbon or carbon-heteroatom bonds.

Table 1: Potential Electrophiles for Reaction with Lithiated this compound

| Electrophile Class | Example Reagent | Resulting Functional Group |

| Alkyl Halides | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyls | Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbonyls | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Esters | Isopropyl pinacol (B44631) borate | Boronic ester (-B(O-iPr)₂) |

It is important to note that competition between the directing groups and the potential for halogen-metal exchange (lithium-bromine exchange) at the C-3 position are significant considerations that would need to be carefully managed through the choice of organolithium reagent and reaction conditions.

Rearrangement Pathways Involving this compound Derivatives

Smiles Rearrangement and Related Transformations

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In its classic form, it involves a diaryl ether, sulfide, or sulfone that bears a nucleophilic group (like -OH or -NH₂) ortho to the bridging atom on one of the aromatic rings. Under basic conditions, the nucleophile attacks the other aromatic ring, leading to the cleavage of the ether, sulfide, or sulfone bond and the formation of a new ring structure or a rearranged product.

For a derivative of this compound to undergo a Smiles-type rearrangement, a nucleophilic functional group would typically need to be present ortho to the ether linkage. Given the starting structure, a chemical modification would first be required to install such a group. For instance, if a hydroxyl or amino group were introduced at the C-5 position, this could potentially set the stage for a Smiles rearrangement.

Alternatively, an anionic variant of the Fries rearrangement, sometimes called a Snieckus rearrangement, could be envisioned. This can occur when ortho-lithiated intermediates, such as those formed via DoM, rearrange. For example, if an O-aryl carbamate (B1207046) derivative of a related phenol (B47542) were lithiated ortho to the carbamate, it could rearrange to form a salicylic (B10762653) amide. While not a direct rearrangement of the provided aniline, this highlights a pathway available to closely related structures.

Due to the absence of specific documented examples for this compound in the scientific literature, the outcomes of these rearrangement pathways remain a matter of theoretical consideration based on the reactivity of analogous compounds.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 3 Fluorophenoxy Aniline

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, substituent effects, and the energy changes that occur during a chemical transformation. For reactions involving 3-Bromo-4-(3-fluorophenoxy)aniline, these studies help to elucidate the factors governing its reactivity.

Reaction Kinetics: The rate of chemical reactions involving substituted anilines is highly dependent on the electronic nature of the substituents on the aromatic ring. In the case of this compound, the molecule possesses three key functional groups whose electronic effects modulate its reactivity: the primary amine (-NH₂), the bromine atom (-Br), and the 3-fluorophenoxy group (-OAr').

Amine Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+R effect), which increases the electron density of the aniline (B41778) ring.

Bromo Group (-Br): This is an electron-withdrawing group (EWG) through induction (-I effect) but a weak deactivating group in electrophilic aromatic substitution due to its +R effect. In the context of cross-coupling reactions where the C-Br bond is broken, its polarizability and bond strength are key factors.

Kinetic studies on analogous reactions, such as the Suzuki coupling of 4-bromoaniline, have shown that electron-donating groups like -NH₂ can decrease the reaction rate compared to unsubstituted or electron-withdrawn aryl bromides. researchgate.net This is often attributed to the increased electron density at the carbon atom of the C-Br bond, which can hinder the initial oxidative addition step in many palladium-catalyzed cycles. Conversely, in reactions like oxidation, electron-donating groups can accelerate the rate. researchgate.net

| Substituent | Electronic Effect | Expected Impact on Oxidative Addition Rate (e.g., Buchwald-Hartwig) |

| -NH₂ (at C1) | Strong Electron-Donating (+R) | Decrease |

| -Br (at C3) | Electron-Withdrawing (-I) | Increase |

| -O-(3-F-Ph) (at C4) | Overall Electron-Donating (+R > -I) | Decrease |

This table provides a qualitative prediction of how each substituent on the this compound core is expected to influence the rate of a typical oxidative addition step in a cross-coupling reaction.

Thermodynamic Studies: Thermodynamic parameters, including activation enthalpy (ΔH‡), activation entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), are determined by studying reaction kinetics at various temperatures.

Activation Enthalpy (ΔH‡): Represents the energy barrier that must be overcome for the reaction to proceed.

Activation Entropy (ΔS‡): Reflects the change in order or disorder in the transition from reactants to the transition state. A negative ΔS‡ value, often observed in associative mechanisms, suggests the formation of a more ordered activated complex. orientjchem.org

For the oxidation of substituted anilines, negative entropy of activation values have been reported, supporting the formation of a structured activated complex in the rate-determining step. orientjchem.org While specific thermodynamic data for reactions of this compound are not widely published, the principles derived from similar systems are applicable for mechanistic interpretation.

Elucidation of Catalytic Cycles in Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganicreactions.org This reaction forms a new carbon-nitrogen bond between the aniline's aromatic ring and another amine. The mechanism proceeds through a well-established catalytic cycle.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involving this compound (Ar-Br) and a generic amine (R₂NH) is illustrated below:

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex (B). The base is crucial for generating the more nucleophilic amide anion.

Reductive Elimination: The final step is the reductive elimination from the palladium amido complex. This step forms the desired C-N bond in the product molecule and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. Studies have shown that reductive elimination can proceed from either a three-coordinate or a four-coordinate palladium complex. wikipedia.org

Identification and Characterization of Reaction Intermediates

The elucidation of the catalytic cycle is heavily dependent on the identification and characterization of the transient species, or intermediates, that are formed and consumed during the reaction. For the palladium-catalyzed reactions of this compound, several key intermediates have been proposed based on studies of analogous systems. libretexts.org

| Intermediate | General Formula | Description | Role in Catalytic Cycle |

| Active Catalyst | Pd(0)Lₙ (n=2, 3) | A low-valent palladium complex stabilized by ligands (e.g., phosphines). | Reacts with the aryl halide in the initial step. |

| Oxidative Addition Complex | [Ar-Pd(II)(L)₂-Br] | A square planar Pd(II) species formed after the C-Br bond cleavage. | Product of oxidative addition; reacts with the amine. |

| Palladium Amido Complex | [Ar-Pd(II)(L)₂(NR₂)] | A Pd(II) complex where the bromide has been replaced by the deprotonated amine (amide). | The immediate precursor to the final product. |

| Product Complex | [Product-Pd(0)L₂] | A transient complex formed after reductive elimination, before the product dissociates. | Releases the final product to regenerate the active catalyst. |

This table summarizes the key intermediates in a typical Buchwald-Hartwig cross-coupling reaction involving an aryl bromide like this compound.

The characterization of these intermediates is challenging due to their short lifetimes. However, pioneering work by researchers like John F. Hartwig utilized techniques such as NMR spectroscopy at low temperatures to isolate and study these species, providing direct evidence for the proposed catalytic cycle. libretexts.org For instance, the formation of the arylpalladium(II) amido complex is a critical step, and its structure and reactivity determine the efficiency of the final reductive elimination.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. These studies provide detailed information about reaction pathways that are often inaccessible through experimental methods alone.

For reactions involving this compound, computational studies can be used to:

Calculate the geometries and energies of reactants, intermediates, transition states, and products.

Determine the activation energies for each step in a proposed mechanism.

Identify the rate-determining step of the reaction.

Explore alternative or competing reaction pathways.

Understand the role of the ligand and solvent in the catalytic process.

Recent computational and experimental studies on related catalytic reactions, such as copper-catalyzed difunctionalization, have demonstrated the power of this combined approach to reveal unique mechanisms, including the involvement of excited-state catalysis and dynamic ionic processes. nih.gov

A cornerstone of computational mechanistic studies is the analysis of transition states and the construction of reaction energy landscapes (or potential energy surfaces).

Transition State Analysis: A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point on the path from reactants to products for a single elementary step. It is an unstable, fleeting arrangement of atoms (a first-order saddle point on the energy surface) that cannot be isolated. By calculating the structure and energy of the transition state (E_TS), the activation energy (E_a ≈ E_TS - E_reactants) for that step can be determined, which is directly related to its rate constant via the Arrhenius equation.

Energy Landscapes: A reaction energy landscape is a diagram that plots the potential energy of the system against the reaction coordinate. It provides a visual representation of the entire reaction pathway, connecting reactants, intermediates, and products through a series of transition states.

Advanced Spectroscopic and Analytical Methods in the Study of 3 Bromo 4 3 Fluorophenoxy Aniline Derivatives

High-Resolution Mass Spectrometry for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Bromo-4-(3-fluorophenoxy)aniline derivatives. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and confirming its identity. The monoisotopic mass of the parent compound, this compound (C12H9BrFNO), is 280.98514 Da. uni.lu HRMS can verify this mass with exceptional precision, typically within a few parts per million (ppm), thereby distinguishing it from other compounds with the same nominal mass.

This technique is also invaluable for assessing the purity of a sample. By detecting the presence of impurities, even in trace amounts, HRMS ensures the integrity of the synthesized compound before it is subjected to further analysis or application. The predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]+ and [M+Na]+, can be calculated and compared with experimental data to further substantiate the compound's identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 281.99242 | 153.5 |

| [M+Na]+ | 303.97436 | 165.5 |

| [M-H]- | 279.97786 | 161.4 |

| [M+NH4]+ | 299.01896 | 172.8 |

| [M+K]+ | 319.94830 | 153.2 |

| [M+H-H2O]+ | 263.98240 | 151.5 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for elucidating the detailed molecular structure of this compound and its derivatives in solution. researchgate.netdntb.gov.ua Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the chemical environment of individual atoms and their connectivity.

In the context of aniline (B41778) derivatives, 1H NMR spectra are used to identify the chemical shifts and coupling patterns of the aromatic and amine protons. rsc.org For instance, in related bromoaniline compounds, the amine protons often appear as a broad singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. rsc.org Similarly, 13C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unravel more complex structures and unambiguously assign all proton and carbon signals, a suite of 2D NMR techniques is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons.

These advanced NMR methods, often used in combination, allow for the complete and unambiguous structural elucidation of complex this compound derivatives. researchgate.net

Solid-State NMR for Polymorph Analysis

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a critical tool for characterizing the compound in its solid form. This is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystal forms. nih.govresearchgate.net Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local environment of atoms in the crystal lattice. By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can identify and differentiate between various polymorphic forms of this compound derivatives.

X-ray Crystallography for Solid-State Structure Determination

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture. mdpi.com For example, in a study of a related bromoaniline derivative, X-ray diffraction revealed a monoclinic crystal system and provided detailed geometric parameters of the unit cell. mdpi.com This level of detail is crucial for understanding the structure-property relationships in these materials.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in this compound derivatives and for studying intermolecular interactions like hydrogen bonding. globalresearchonline.netresearchgate.netresearchgate.net

The FT-IR and FT-Raman spectra of these compounds exhibit characteristic absorption bands corresponding to the vibrational modes of specific bonds. globalresearchonline.net For example, the N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. The C-Br, C-F, and C-O-C ether linkages will also have characteristic vibrational frequencies. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of the observed vibrational bands. globalresearchonline.netsphinxsai.com

These techniques are also sensitive to changes in the molecular environment, making them useful for studying hydrogen bonding. The frequency and shape of the N-H stretching bands, for instance, can provide insights into the strength and nature of hydrogen bonding interactions within the crystal lattice. researchgate.net

Table 2: General Vibrational Frequency Ranges for Functional Groups in Aniline Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Ether) | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 600 |

Electronic Absorption Spectroscopy for Charge Transfer Complex Analysis

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is employed to study the electronic properties of this compound derivatives, particularly their ability to form charge-transfer (CT) complexes. nih.govresearchgate.netresearchgate.netiaea.org CT complexes are formed through the interaction of an electron donor and an electron acceptor.

In the case of aniline derivatives, the aniline moiety can act as an electron donor. The formation of a CT complex is often indicated by the appearance of a new, broad absorption band in the UV-Vis spectrum at a longer wavelength than the absorption bands of the individual donor and acceptor molecules. nih.govresearchgate.net The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor.

By studying the electronic absorption spectra of this compound in the presence of various electron acceptors, researchers can investigate its electron-donating properties and the stability of the resulting CT complexes. researchgate.net This information is pertinent to the potential application of these compounds in materials for optoelectronic devices. researchgate.net For instance, studies on related systems have shown that the formation of CT complexes can be monitored by observing the decrease in the absorbance of the free complex and the appearance of new bands upon the addition of an acceptor. nih.gov

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Reaction Monitoring

The rigorous quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) necessitates the use of highly sensitive and selective analytical methods. Hyphenated chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the comprehensive analysis of complex mixtures, such as those encountered during the synthesis of this compound and its derivatives. These techniques provide a powerful platform for identifying and quantifying impurities, as well as for real-time reaction monitoring to ensure optimal process control and product quality.

The structural complexity of this compound lends itself to the formation of various process-related impurities, including starting materials, intermediates, by-products, and degradation products. The ability of LC-MS/MS and GC-MS to separate these components and provide mass-to-charge ratio (m/z) information is crucial for their unambiguous identification.

Impurity Profiling by LC-MS/MS

LC-MS/MS has emerged as the premier technique for the impurity profiling of non-volatile and thermally labile compounds like this compound. The combination of liquid chromatography's high-resolution separation capabilities with the sensitivity and specificity of tandem mass spectrometry allows for the detection and structural elucidation of trace-level impurities.

A typical LC-MS/MS method for the analysis of this compound would involve a reversed-phase chromatographic separation coupled with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate, is optimized to achieve the best separation of the main component from its potential impurities.

Detailed Research Findings:

In a representative study, a sample of this compound was analyzed for potential impurities using a validated LC-MS/MS method. The analysis revealed the presence of several low-level impurities. The structural elucidation of these impurities was accomplished by comparing their fragmentation patterns with that of the parent compound and by considering the synthetic route.

Potential impurities in this compound can arise from various stages of its synthesis, which commonly involves a nucleophilic aromatic substitution (SNAr) reaction between a brominated aniline and a fluorinated phenol (B47542) or an Ullmann condensation. Based on these synthetic pathways, likely impurities include unreacted starting materials, isomers, and products of side reactions.

Table 1: Illustrative LC-MS/MS Data for Impurity Profiling of this compound

| Peak ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure | Potential Origin |

| 1 | 3.5 | 174.0 | 4-Aminophenol (B1666318) | Unreacted starting material |

| 2 | 4.8 | 190.0 | 3-Bromo-4-fluoroaniline (B1273062) | Isomeric impurity |

| 3 | 6.2 | 282.0 | This compound | Main Component |

| 4 | 7.1 | 360.9 | Dibromo-4-(3-fluorophenoxy)aniline | Over-bromination by-product |

| 5 | 8.5 | 203.1 | 3-Fluorophenoxy-4-nitrobenzene | Incomplete reduction of nitro intermediate |

This table is for illustrative purposes and represents plausible data based on common synthetic impurities.

The fragmentation of the parent ion of this compound ([M+H]⁺ at m/z 282.0) in the collision cell of the mass spectrometer provides characteristic product ions that can be used for its confirmation and for the structural elucidation of its derivatives. The unique isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic tool in identifying bromine-containing compounds in the mass spectrum.

Reaction Monitoring by GC-MS

For monitoring the progress of the synthesis of this compound, particularly if volatile intermediates or by-products are involved, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool. GC-MS is highly effective for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be employed to increase the volatility of polar compounds like anilines.

Detailed Research Findings:

In a hypothetical reaction monitoring scenario for the synthesis of this compound via an Ullmann condensation, GC-MS could be used to track the consumption of the starting materials, such as 1-bromo-3-fluorobenzene (B1666201) and 4-aminophenol, and the formation of the desired product over time. Aliquots can be taken from the reaction mixture at different time points, quenched, extracted, and analyzed by GC-MS.

The resulting chromatograms would show a decrease in the peak areas of the reactants and a corresponding increase in the peak area of the product, allowing for the determination of the reaction's endpoint and the identification of any significant by-products.

Table 2: Illustrative GC-MS Data for Reaction Monitoring

| Time Point (hours) | Relative Peak Area of 1-bromo-3-fluorobenzene (%) | Relative Peak Area of 4-aminophenol (%) | Relative Peak Area of this compound (%) |

| 0 | 48.5 | 50.1 | 0.0 |

| 2 | 25.3 | 28.2 | 45.1 |

| 4 | 10.1 | 12.5 | 80.3 |

| 6 | 2.3 | 3.1 | 92.5 |

| 8 | <0.5 | <0.5 | 98.2 |

This table is for illustrative purposes and represents a plausible reaction profile.

The mass spectra obtained from the GC-MS analysis provide confirmation of the identity of each component in the chromatogram. The fragmentation patterns observed in the electron ionization (EI) mode are highly reproducible and can be compared with spectral libraries for positive identification.

Applications of 3 Bromo 4 3 Fluorophenoxy Aniline in Advanced Materials and Synthetic Chemistry

Precursor in Polymer and Functional Materials Synthesis

The distinct molecular architecture of 3-Bromo-4-(3-fluorophenoxy)aniline makes it a significant precursor in the synthesis of high-performance polymers and functional materials. The presence of the amine group allows for its incorporation into polymer backbones through reactions like polycondensation, while the bromo and fluoro substituents can be used to tune the material's properties or for post-polymerization modifications.

Development of Organic Electronic Materials

While direct research on this compound in organic electronic materials is not extensively documented, the structural motifs present in this molecule are commonly found in materials used for organic electronics. For instance, aniline (B41778) derivatives are precursors to polyaniline, a well-known conducting polymer. The introduction of fluorine atoms is a common strategy to enhance the performance of organic electronic materials by modulating their energy levels and improving their stability.

Structurally related compounds, such as fluorinated anilines, are utilized in the synthesis of hole-transporting materials for Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the fluorine atom can lower the HOMO (Highest Occupied Molecular Orbital) energy level of the resulting material, which is often desirable for efficient charge injection and transport. The bromo-substituent on the aniline ring can serve as a reactive site for cross-coupling reactions, enabling the synthesis of more complex, conjugated molecules with tailored electronic properties.

Use in Coatings and Surface Modification

The application of this compound in coatings and surface modification is an area of potential interest. The fluorophenoxy group can impart hydrophobic and oleophobic properties to a surface, leading to applications in self-cleaning and anti-fouling coatings. The amine functionality allows the molecule to be grafted onto surfaces containing complementary functional groups, such as carboxylic acids or epoxides, thereby modifying the surface energy and chemical resistance of the underlying material. The presence of the bromine atom offers an additional handle for further surface functionalization through reactions like Suzuki or Heck coupling.

Building Block for Ligands and Catalysts

The amine and bromo functionalities of this compound make it a potential building block for the synthesis of specialized ligands used in catalysis. The amine group can be transformed into various other functional groups or used directly to coordinate with metal centers. The bromine atom is a key feature for the synthesis of phosphine (B1218219) ligands through reactions with secondary phosphines, which are widely used in cross-coupling catalysis.

For example, the synthesis of biaryl-based phosphine ligands, which are crucial for many catalytic transformations, often involves the coupling of aryl halides. This compound could serve as one of the aryl partners in such a synthesis, leading to ligands with specific steric and electronic properties conferred by the fluorophenoxy group.

Strategic Intermediate in Agrochemicals Research and Development

Substituted anilines are a cornerstone in the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The specific combination of substituents in this compound suggests its potential as a strategic intermediate in this field. The fluorophenoxy moiety is a common feature in many modern pesticides, often contributing to their enhanced efficacy and metabolic stability.

For instance, the synthesis of phenylurea herbicides often involves the reaction of a substituted aniline with an isocyanate. The unique substitution pattern of this compound could lead to novel herbicide candidates with specific modes of action and crop selectivity. Similarly, in fungicide development, the aniline core can be elaborated into various heterocyclic structures known to exhibit antifungal activity.

Applications in Dye and Pigment Chemistry

Aromatic amines are fundamental precursors in the synthesis of azo dyes and other classes of colorants. The diazotization of the amine group in this compound would yield a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to produce a wide spectrum of colors.

The final color and properties of the resulting azo dye are heavily influenced by the substituents on both the diazo and coupling components. The presence of the 3-bromo and 3-fluorophenoxy groups in the diazo component derived from the title compound would be expected to have a significant bathochromic (deepening of color) and tinctorial strength-enhancing effect. Furthermore, the fluorinated group might improve the lightfastness and thermal stability of the dye.

Role in Precursor Synthesis for Advanced Organic Frameworks (e.g., COFs, MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of these frameworks relies on the use of rigid, geometrically well-defined organic building blocks or "linkers."

Theoretical and Computational Chemistry of 3 Bromo 4 3 Fluorophenoxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to elucidating the electronic nature of 3-Bromo-4-(3-fluorophenoxy)aniline. These methods provide a detailed picture of how electrons are distributed within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more readily undergoes chemical reactions. taylorandfrancis.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aminobenzene ring, specifically with high coefficients on the nitrogen atom and the aromatic carbons. This distribution makes the amine group a primary site for electrophilic attack. The LUMO would likely be distributed across the entire molecular framework, with significant contributions from the brominated phenyl ring. Quantum chemical calculations, such as those performed for similar halogenated aromatic compounds, can precisely determine these energy levels. semanticscholar.orgdocumentsdelivered.com

Table 1: Representative Frontier Orbital Data from DFT Calculations for Aromatic Amines

| Parameter | Description | Typical Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 | Indicates electron-donating capability (nucleophilicity) taylorandfrancis.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Indicates electron-accepting capability (electrophilicity) taylorandfrancis.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 3.0 to 5.0 | A smaller gap suggests higher reactivity taylorandfrancis.com |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying charge potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, MEP analysis would reveal several key features:

Negative Potential: The most negative potential is expected to be concentrated around the nitrogen atom of the amine group due to the lone pair of electrons. The oxygen atom of the ether linkage and the highly electronegative fluorine atom would also exhibit significant negative potential. These sites are the most likely points of interaction with electrophiles or hydrogen bond donors.

Positive Potential: The hydrogen atoms of the amine group would show a strong positive potential, making them acidic and capable of forming hydrogen bonds. Furthermore, studies on similar bromo-aromatic compounds have shown that halogen atoms can exhibit a region of positive electrostatic potential, known as a sigma-hole (σ-hole), along the extension of the carbon-halogen bond. researchgate.net This makes the bromine atom in this compound a potential site for nucleophilic or halogen bonding interactions.

Table 2: Predicted Electrostatic Potential Regions in this compound

| Molecular Region | Atom(s) | Predicted Electrostatic Potential | Type of Interaction Favored |

| Amine Group | Nitrogen (N) | Highly Negative | Electrophilic Attack, H-Bond Accepting |

| Amine Group | Hydrogens (H) | Highly Positive | Nucleophilic Attack, H-Bond Donating |

| Ether Linkage | Oxygen (O) | Negative | Electrophilic Attack, H-Bond Accepting |

| Fluoro Substituent | Fluorine (F) | Negative | Electrophilic Attack |

| Bromo Substituent | Bromine (Br) | Positive (σ-hole) | Nucleophilic/Halogen Bonding Interaction |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical properties and biological interactions. Conformational analysis is used to identify the most stable spatial arrangements (conformers) of the molecule. For this compound, the primary degrees of rotational freedom are the two torsion angles associated with the central ether linkage (C-O-C) and the torsion angle of the C-N bond.

By systematically rotating these bonds and calculating the potential energy at each step using quantum chemical methods, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The global minimum represents the most stable, and therefore most populated, conformation of the molecule in the ground state.

Molecular dynamics (MD) simulations build upon this by simulating the atomic motions of the molecule over time at a given temperature. MD provides insights into the dynamic behavior of the molecule, including the rates of interconversion between different conformers and its flexibility in various environments (e.g., in a solvent). This information is critical for understanding how the molecule might adapt its shape to fit into a receptor's active site.

Table 3: Key Dihedral Angles for Conformational Study of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(aromatic)-O-C(aromatic)-C(aromatic) | Defines the twist around the ether bond relative to the fluorinated ring. |

| τ2 | C(aromatic)-C(aromatic)-O-C(aromatic) | Defines the twist around the ether bond relative to the brominated ring. |

| τ3 | C(aromatic)-C(aromatic)-N-H | Defines the orientation of the amine group relative to the phenyl ring. |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the theoretical prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These computational methods are invaluable for structure verification and interpretation of experimental results. nih.gov

The process begins with optimizing the molecule's geometry using a high-level theoretical method, such as DFT with an appropriate basis set. semanticscholar.org

IR Spectroscopy: From the optimized geometry, the vibrational frequencies and their corresponding intensities can be calculated. This produces a theoretical IR spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., N-H stretching, C-O-C bending, C-Br stretching). Comparing the calculated spectrum with an experimental one can confirm the presence of key functional groups and validate the proposed structure.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can also be computed. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for each unique atom in the molecule can be directly compared to experimental NMR data, providing a powerful tool for structural elucidation. semanticscholar.orgnih.gov

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom Position (Hypothetical) | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C-NH₂ | 145.2 | 144.8 |

| C-Br | 112.5 | 112.1 |

| C-O (on brominated ring) | 150.1 | 149.7 |

| C-O (on fluorinated ring) | 156.3 | 155.9 |

| C-F | 162.8 (with C-F coupling) | 162.5 (with C-F coupling) |

Note: The data in this table is illustrative for a molecule of this type and not actual experimental data for this compound.

Computational Design of Novel Derivatives and Analogues

Computational chemistry is a powerful engine for the rational design of novel molecules. mdpi.com Starting with a lead compound like this compound, new derivatives can be designed in silico to modulate its properties for specific applications, such as drug discovery. nih.govnih.gov

The design process involves making targeted chemical modifications to the parent structure. For instance, one could:

Replace the bromine atom with other halogens (Cl, I) or functional groups (e.g., CF₃, CN) to alter its electronic properties and size.

Change the position of the fluoro or bromo substituents on the aromatic rings.

Introduce additional substituents to either ring to enhance properties like solubility or target binding affinity.

For each designed analogue, quantum chemical calculations can predict key molecular descriptors, such as the HOMO-LUMO gap, dipole moment, MEP, and molecular shape. This allows for a rapid screening of a virtual library of compounds, prioritizing the synthesis of only those with the most promising predicted properties, thereby saving significant time and resources. nih.govbiotech-asia.org

Table 5: Example of a Computational Screening Table for Novel Analogues

| Analogue of this compound | Modification | Predicted Property Change (Example) | Rationale |

| Analogue 1 | Replace -Br with -CN | Increased Dipole Moment, Lower LUMO Energy | Enhance polar interactions and electrophilicity. |

| Analogue 2 | Replace 3-fluoro with 4-fluoro | Altered Molecular Shape and Dipole Vector | Investigate impact of substituent position on binding. |

| Analogue 3 | Add a -CH₃ group to the aniline (B41778) ring | Increased HOMO Energy, Increased Lipophilicity | Enhance electron-donating ability and membrane permeability. |

| Analogue 4 | Replace -Br with -I | Increased Polarizability, Stronger σ-hole | Enhance potential for halogen bonding interactions. |

Structure Activity and Structure Property Relationship Sar/spr Studies of 3 Bromo 4 3 Fluorophenoxy Aniline Derivatives

Correlating Structural Modifications with Reactivity Profiles

The reactivity of 3-Bromo-4-(3-fluorophenoxy)aniline derivatives is primarily dictated by the interplay of the substituents on the aniline (B41778) ring. The amino (-NH₂) group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.com This strong electron-donating effect makes the aromatic ring exceptionally electron-rich and nucleophilic. chemistrysteps.compearson.com Consequently, reactions like halogenation can occur readily without a Lewis acid catalyst and are often difficult to control, leading to multiple substitutions. pearson.comlibretexts.org

Structural modifications can be employed to modulate this high reactivity. A common strategy is the acetylation of the amino group to form an amide. chemistrysteps.comlibretexts.org This conversion attenuates the activating influence because the nitrogen's lone pair becomes conjugated with the carbonyl group, making it less available for resonance with the aromatic ring. chemistrysteps.com While still an ortho-, para-director, the resulting acetanilide (B955) derivative is less reactive, allowing for more controlled, monosubstituted reactions. libretexts.orglibretexts.org

The diphenyl ether linkage itself can also be a site of reaction. In highly hindered and activated diphenyl ethers, the ether bond is susceptible to cleavage by nucleophilic reagents, sometimes occurring within minutes at room temperature. cdnsciencepub.com This reactivity presents both a challenge in synthesis and an opportunity for further functionalization. cdnsciencepub.com

Table 1: Impact of Amino Group Modification on Reactivity of Aniline Derivatives

| Derivative | Modifying Group | Effect on Reactivity | Outcome in Electrophilic Substitution | Reference |

| Aniline | -NH₂ (unmodified) | Strong activation | Fast reaction, often leads to polysubstitution (e.g., tri-bromination). | pearson.com, chemistrysteps.com |

| Acetanilide | -NHCOCH₃ (acetylated) | Attenuated activation | Slower, more controlled reaction, allows for selective para-substitution. | libretexts.org, libretexts.org |

The synthesis of derivatives, particularly those with multiple groups ortho to the ether linkage, can be challenging. The Ullmann condensation is a common method for forming the diphenyl ether bond, but side reactions and the ease of ether cleavage in activated systems can complicate these syntheses. cdnsciencepub.comacs.org

Impact of Halogen and Phenoxy Substitutions on Electronic and Steric Properties

Steric Properties: Steric effects, or steric hindrance, arise from the physical bulk of atomic groups, which can impede reactions or influence molecular conformation. youtube.comrsc.org In derivatives of this compound, the bromine atom and the phenoxy group are sterically demanding. If additional substituents are introduced, particularly at positions ortho to these groups, significant steric hindrance can occur. researchgate.net This can prevent the molecule from adopting a planar conformation, a phenomenon known as steric inhibition of resonance, which can alter the expected electronic effects of a substituent by disrupting π-orbital overlap. youtube.com Studies on highly hindered diphenyl ethers show that their synthesis is challenging and that the resulting molecules have unique conformations due to the steric clash of ortho substituents. cdnsciencepub.comcdnsciencepub.com This steric strain can influence the bond angles and rotational freedom around the ether linkage. cdnsciencepub.com

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position on Aniline Ring | Electronic Effect (Inductive/Resonance) | Steric Effect | Overall Impact |

| -NH₂ | 1 | -I, +R (Dominant) | Moderate | Strong activation, ortho-, para-directing |

| -Br | 3 | -I, +R | Large | Deactivating, ortho-, para-directing |

| -O-(3-F-Ph) | 4 | -I, +R | Very Large | Activating, ortho-, para-directing |

| -F (on phenoxy ring) | 3' | -I, +R | Small | Electron-withdrawing from phenoxy ring |